molecular formula C14H19N5O3 B2697744 1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899971-21-2

1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2697744
CAS No.: 899971-21-2
M. Wt: 305.338
InChI Key: WWIRHKGCUPFSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

One related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, has been reported as a promising anticonvulsant drug candidate named “Epimidin”. A new HPLC method for determining related substances of this potential active pharmaceutical ingredient has been developed and validated, highlighting its significance in the pharmaceutical industry for epilepsy treatment. Stability assessments under various stress conditions such as high temperature, and the influence of strong acids, bases, and oxidizing agents have been explored, indicating its sensitivity to peroxide, alkali, and acid decomposition (Severina et al., 2021).

Chemical Synthesis and Characterization

Research into the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatility of this compound class in producing new chemical entities. These compounds were synthesized via intramolecular cyclization and further functionalization, showcasing the chemical diversity accessible from this scaffold (Rahmouni et al., 2014).

Anticancer and Anti-inflammatory Potential

Another study synthesized a novel series of pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in treating cancer and inflammation, underscoring the importance of this chemical class in medicinal chemistry (Rahmouni et al., 2016).

Antibacterial Applications

Aiming for the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, research has explored the reactivity of similar precursors to produce pyran, pyridine, and pyridazine derivatives. This work demonstrates the potential for developing new antibacterial agents from the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, indicating its relevance in addressing bacterial infections (Azab et al., 2013).

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c20-7-6-19-13-11(8-16-19)14(22)18(10-15-13)9-12(21)17-4-2-1-3-5-17/h8,10,20H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIRHKGCUPFSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.